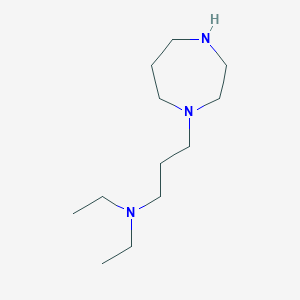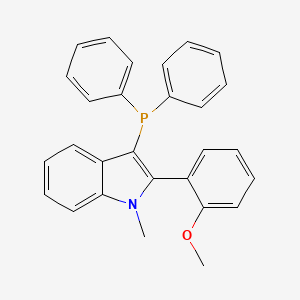
ethyl 3-chloro-5-methylbenzoate
Overview
Description
Ethyl 3-chloro-5-methylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is an ester derived from 3-chloro-5-methylbenzoic acid and ethanol. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
The specific biological targets of ethyl 3-chloro-5-methylbenzoate are currently unknown. Many compounds interact with proteins, nucleic acids, or other biological molecules to exert their effects. The nature of these interactions can often be predicted based on the compound’s chemical structure and properties .
Mode of Action
Without specific information on this compound, it’s challenging to detail its mode of action. Many similar ester compounds are known to undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This could potentially lead to various biological effects, depending on the properties of these breakdown products.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific biological targets. Since these are currently unknown, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on this compound, it’s hard to provide detailed ADME information. Many similar compounds are known to be well absorbed and distributed throughout the body, often undergoing metabolic breakdown (mainly in the liver) and excretion via the kidneys .
Result of Action
The molecular and cellular effects of this compound would depend on its specific biological targets and mode of action. Without this information, it’s challenging to predict its potential effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the rate of ester hydrolysis can be affected by both pH and temperature .
Biochemical Analysis
Biochemical Properties
Ethyl 3-chloro-5-methylbenzoate plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the ester functional group. For instance, esterases can hydrolyze this compound to produce 3-chloro-5-methylbenzoic acid and ethanol. This hydrolysis reaction is crucial in metabolic pathways where the compound serves as a substrate for further biochemical transformations .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in detoxification processes. The compound can modulate the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics. Additionally, this compound can impact cellular signaling pathways by interacting with specific receptors on the cell surface, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, it can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds in other substrates. This inhibition can lead to an accumulation of esterified compounds within the cell, affecting overall cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxicological studies have indicated that high doses of this compound can cause adverse effects, including liver toxicity and disruptions in metabolic processes. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450s. The compound can be metabolized to 3-chloro-5-methylbenzoic acid, which can further undergo conjugation reactions to form more water-soluble metabolites. These metabolic transformations are essential for the compound’s excretion from the body and its overall impact on metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transport proteins that facilitate its movement across cellular membranes. Additionally, binding proteins within the cytoplasm can sequester this compound, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s role in cellular metabolism and its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-5-methylbenzoate can be synthesized through the esterification of 3-chloro-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and heating can optimize the reaction conditions and minimize the production of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 3-chloro-5-methylbenzoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-hydroxy-5-methylbenzoate or 3-amino-5-methylbenzoate.
Reduction: 3-chloro-5-methylbenzyl alcohol.
Hydrolysis: 3-chloro-5-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-5-methylbenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of biological molecules for research purposes.
Industry: Used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-chlorobenzoate: Similar structure but lacks the methyl group at the 5-position.
Ethyl 5-methylbenzoate: Similar structure but lacks the chlorine atom at the 3-position.
Ethyl benzoate: Lacks both the chlorine and methyl groups.
Uniqueness: Ethyl 3-chloro-5-methylbenzoate is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This combination of substituents can make it a valuable intermediate in the synthesis of more complex molecules with specific functional groups.
Properties
IUPAC Name |
ethyl 3-chloro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASVPRMVDGWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253694 | |
| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256479-64-7 | |
| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256479-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)








